2-Methyl-4-pyridinecarbonyl chloride
Description
No direct information about the compound is available in the provided evidence. Typically, such a compound would be described in terms of:
- Structure: A pyridine derivative with a methyl group at the 2-position and a carbonyl chloride group at the 4-position.
- Applications: Likely used as a reactive intermediate in organic synthesis (e.g., peptide coupling, pharmaceutical manufacturing).
- Properties: Expected reactivity due to the acyl chloride group (e.g., nucleophilic substitution, hydrolysis sensitivity).
However, none of these details are corroborated by the provided sources.
Properties
IUPAC Name |
2-methylpyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYYVHNIHCOWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472618 | |
| Record name | 2-METHYL-4-PYRIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99911-04-3 | |
| Record name | 2-METHYL-4-PYRIDINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Methyl-4-pyridinecarbonyl chloride, also known as 2-Methyl-4-pyridinecarboxylic acid chloride, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is utilized in various synthetic pathways and has implications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
This compound has a molecular formula of C7H8ClN and a molecular weight of 155.59 g/mol. It exists as a colorless to pale yellow liquid and is soluble in organic solvents. The presence of the carbonyl chloride functional group makes it a reactive intermediate in organic synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Cell Signaling Modulation : The compound can influence cell signaling pathways by interacting with kinases and phosphatases. This interaction may result in downstream effects on gene expression related to cell growth and apoptosis.
- Apoptosis Induction : Some studies suggest that derivatives of pyridinecarboxylic acids can induce apoptosis in cancer cell lines by activating caspases and altering gene expression profiles associated with cell survival .
The biochemical properties of this compound include:
- Solubility : It is slightly soluble in water but highly soluble in organic solvents, which affects its bioavailability and distribution within biological systems.
- Reactivity : The carbonyl chloride group allows for nucleophilic attack by amines and alcohols, leading to the formation of various derivatives that may exhibit enhanced biological activity.
Study on Anticancer Activity
A study investigated the effects of this compound on U87MG glioblastoma cells. The compound was found to induce significant apoptosis at concentrations ranging from 10 to 50 µM over 72 hours. The mechanism involved the activation of caspase pathways and modulation of gene expression related to apoptosis .
Pharmacokinetic Analysis
Research focusing on the pharmacokinetics of similar pyridine derivatives indicated that the compound undergoes extensive metabolism via cytochrome P450 enzymes. The metabolites formed may retain biological activity or exhibit different pharmacological profiles, necessitating further investigation into their effects.
Summary Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
:
- (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (p. 102 of the catalog): Contains a chlorinated pyridine core with a dimethoxymethyl substituent and a hydroxymethyl group. Likely differs in reactivity due to the absence of an acyl chloride group and presence of hydroxyl/methoxy groups. Applications may focus on agrochemicals or specialty polymers rather than acylative coupling reactions.
:
- (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: A pyrrolidine-based compound with a carboxylic acid hydrochloride group.
Key Missing Comparisons:
Relevant analogs for comparison would include:
- 4-Pyridinecarbonyl chloride (lacking the 2-methyl group).
- 2-Chloropyridine-4-carbonyl chloride (halogen substitution differences).
- Nicotinoyl chloride (3-pyridinecarbonyl chloride).
Critical comparison parameters (e.g., reactivity, solubility, thermal stability, synthetic utility) are absent in the provided evidence.
Recommendations for Further Research
To produce a professional and authoritative comparison, consult:
- Peer-reviewed journals : Search for synthesis, characterization, and applications of 2-Methyl-4-pyridinecarbonyl chloride.
- Chemical databases : Use SciFinder, Reaxys, or PubChem for physicochemical data and analogs.
- Manufacturer catalogs : Review entries from Sigma-Aldrich, TCI America, or Alfa Aesar for commercial specifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
